3-(benzoylamino)-N-(2-methoxy-4-nitrophenyl)benzamide
Overview
Description
3-(benzoylamino)-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11682065 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
A study demonstrated the effect of substituents on the corrosion inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in acidic environments. The presence of methoxy and nitro substituents influenced the inhibition efficiency, with methoxy substituents enhancing it. These compounds adsorbed strongly at the metal/electrolyte interfaces, acting as corrosion inhibitors, a property supported by experimental and computational studies (Mishra et al., 2018).
Synthetic Methodology
The utility of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol highlights the relevance of derivatives in synthetic organic chemistry. This method is particularly suited for the solution-phase synthesis of substituted benzamidines, demonstrating the versatility of these compounds in constructing complex molecules (Bailey et al., 1999).
Electrochemical Behavior
Research on the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine derivatives in protic medium sheds light on the redox properties of these compounds. Their reduction and oxidation pathways suggest potential applications in electrochemical sensors and organic electronics (David et al., 1995).
Pharmacological Activity
Benzamide derivatives have been investigated for their potential as serotonin receptor agonists, highlighting their significance in drug development for gastrointestinal motility disorders. These studies provide a foundation for the design of new therapeutic agents with improved pharmacokinetic profiles (Sonda et al., 2003).
Properties
IUPAC Name |
3-benzamido-N-(2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-19-13-17(24(27)28)10-11-18(19)23-21(26)15-8-5-9-16(12-15)22-20(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTCDCGMRJKVLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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